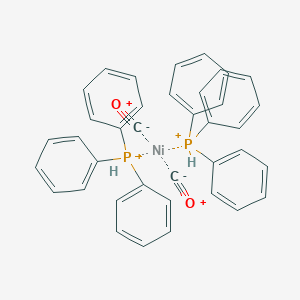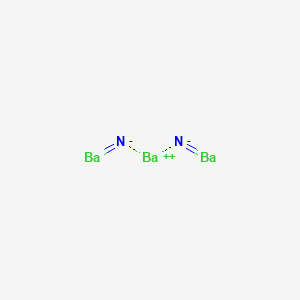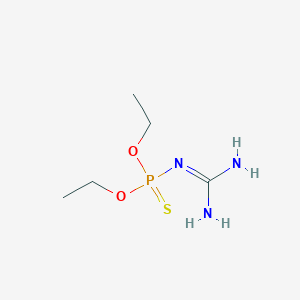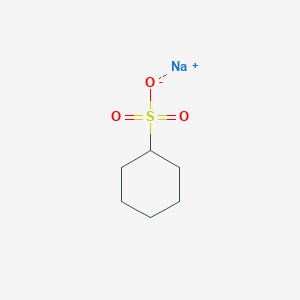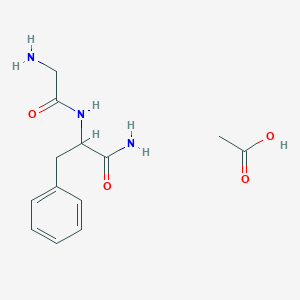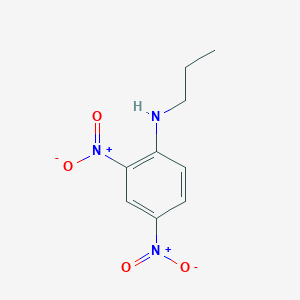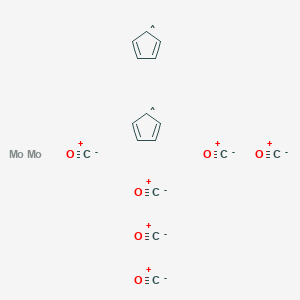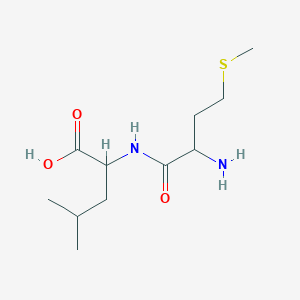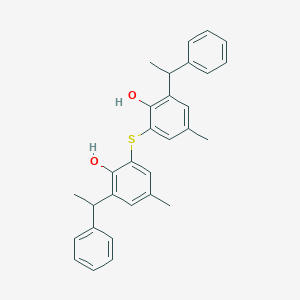
2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol), also known as Bis(4-methyl-6-(2-phenylethyl)phenol) sulfide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied.
Mechanism Of Action
The mechanism of action of 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) is not fully understood. However, it has been suggested that its antioxidant properties may be responsible for its beneficial effects. It has been found to scavenge free radicals and inhibit lipid peroxidation, which can lead to cell damage and death.
Biochemical And Physiological Effects
2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) has been found to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. It has also been found to inhibit the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) in lab experiments is its antioxidant properties, which can help protect cells from oxidative damage. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for the study of 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol). One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential use in other areas such as food and cosmetic industries.
In conclusion, 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied. Further research is needed to fully understand its potential and to investigate its use in different fields.
Synthesis Methods
Several methods have been used to synthesize 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol). One of the most common methods is the reaction of 4-methyl-2-nitrophenol with 2-phenylethyl bromide in the presence of sodium hydride to obtain 4-methyl-6-(2-phenylethyl)phenol. This compound is then reacted with sulfur to produce 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol).
Scientific Research Applications
2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) has been extensively studied for its potential applications in various fields. In the medical field, it has been found to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
13314-00-6 |
|---|---|
Product Name |
2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) |
Molecular Formula |
C30H30O2S |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-[2-hydroxy-5-methyl-3-(1-phenylethyl)phenyl]sulfanyl-4-methyl-6-(1-phenylethyl)phenol |
InChI |
InChI=1S/C30H30O2S/c1-19-15-25(21(3)23-11-7-5-8-12-23)29(31)27(17-19)33-28-18-20(2)16-26(30(28)32)22(4)24-13-9-6-10-14-24/h5-18,21-22,31-32H,1-4H3 |
InChI Key |
NKDGTVOAKIWRHV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)C3=CC=CC=C3)C)O)C(C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)C3=CC=CC=C3)C)O)C(C)C4=CC=CC=C4 |
synonyms |
2,2'-thiobis-(4-methyl-6-alpha-phenylethylphenol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



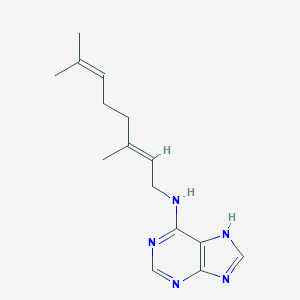

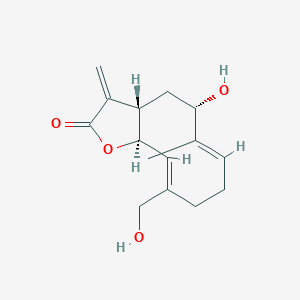
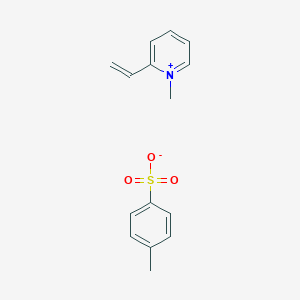
![Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B80366.png)
